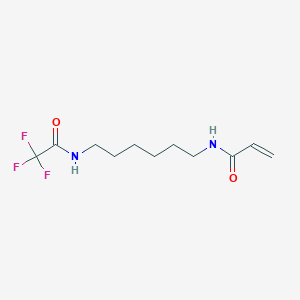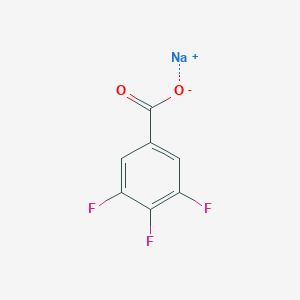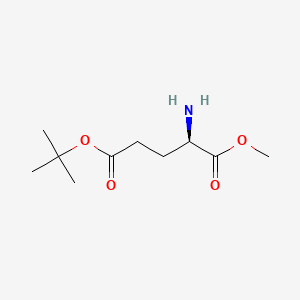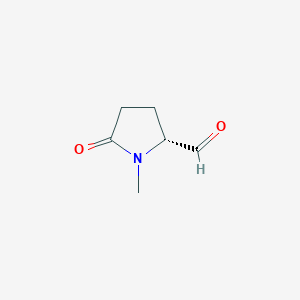
N-(6-(2,2,2-trifluoroacetamido)hexyl)acrylamide
Descripción general
Descripción
N-(6-(2,2,2-Trifluoroacetamido)hexyl)acrylamide is a synthetic organic compound with the molecular formula C11H17F3N2O2 It is characterized by the presence of a trifluoroacetamido group attached to a hexyl chain, which is further connected to an acrylamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-(2,2,2-trifluoroacetamido)hexyl)acrylamide typically involves the following steps:
Formation of the Hexyl Chain: The hexyl chain is synthesized through a series of reactions starting from hexylamine.
Introduction of the Trifluoroacetamido Group: The trifluoroacetamido group is introduced by reacting the hexylamine derivative with trifluoroacetic anhydride under controlled conditions.
Acrylamide Coupling: The final step involves coupling the trifluoroacetamido-hexyl derivative with acryloyl chloride to form this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions: N-(6-(2,2,2-Trifluoroacetamido)hexyl)acrylamide can undergo various chemical reactions, including:
Polymerization: The acrylamide group allows for polymerization reactions, forming polymers with unique properties.
Substitution Reactions: The trifluoroacetamido group can participate in substitution reactions under specific conditions.
Common Reagents and Conditions:
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or photochemical conditions.
Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) can be used under mild to moderate conditions.
Major Products:
Substituted Derivatives: Substitution reactions yield various derivatives with modified chemical and physical properties.
Aplicaciones Científicas De Investigación
N-(6-(2,2,2-Trifluoroacetamido)hexyl)acrylamide has several scientific research applications:
Polymer Chemistry: Used as a monomer in the synthesis of functional polymers with specific properties.
Biomedical Research: Investigated for its potential in drug delivery systems and as a component in hydrogels for tissue engineering.
Material Science: Utilized in the development of advanced materials with unique mechanical and chemical properties.
Mecanismo De Acción
The mechanism of action of N-(6-(2,2,2-trifluoroacetamido)hexyl)acrylamide is primarily related to its ability to undergo polymerization and form stable polymers. The trifluoroacetamido group provides stability and resistance to degradation, while the acrylamide moiety facilitates polymerization. The molecular targets and pathways involved depend on the specific application, such as interaction with biological tissues in biomedical applications.
Comparación Con Compuestos Similares
N-(6-(2,2,2-Trifluoroacetamido)hexyl)methacrylamide: Similar structure but with a methacrylamide group instead of acrylamide.
N-(6-(2,2,2-Trifluoroacetamido)hexyl)acrylate: Contains an acrylate group instead of acrylamide.
Comparison:
Polymerization Behavior: N-(6-(2,2,2-trifluoroacetamido)hexyl)acrylamide exhibits different polymerization kinetics compared to its methacrylamide and acrylate counterparts.
Chemical Stability: The trifluoroacetamido group imparts high chemical stability, making it unique among similar compounds.
Applications: While all these compounds are used in polymer chemistry, this compound is particularly favored for applications requiring high stability and specific polymer properties.
Propiedades
IUPAC Name |
N-[6-[(2,2,2-trifluoroacetyl)amino]hexyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17F3N2O2/c1-2-9(17)15-7-5-3-4-6-8-16-10(18)11(12,13)14/h2H,1,3-8H2,(H,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPSMJZHSDCFBJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCCCCCNC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6,8-Dibromo-2-phenylimidazo[1,2-a]pyrazine](/img/structure/B3179978.png)





![4-[2-(Methylthio)ethyl]-1,1-dioxo-1,2,5-thiadiazolidin-3-one](/img/structure/B3180017.png)





![N-((1-Methyl-1H-benzo[d]imidazol-2-yl)methyl)ethanamine hydrochloride](/img/structure/B3180064.png)
